2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide
CAS No.:
Cat. No.: VC18159790
Molecular Formula: C7H12Br2N2O
Molecular Weight: 299.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12Br2N2O |
|---|---|
| Molecular Weight | 299.99 g/mol |
| IUPAC Name | 2-(aminomethyl)-6-methyl-1H-pyridin-4-one;dihydrobromide |
| Standard InChI | InChI=1S/C7H10N2O.2BrH/c1-5-2-7(10)3-6(4-8)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H |
| Standard InChI Key | RXQKBXNVOVOICA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C=C(N1)CN.Br.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide features a pyridine ring system with distinct functional groups influencing its reactivity and interactions. The IUPAC name—2-(aminomethyl)-6-methyl-1H-pyridin-4-one dihydrobromide—reflects its substitution pattern:
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Position 2: Aminomethyl group (-CH₂NH₂)
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Position 6: Methyl group (-CH₃)
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Position 4: Hydroxyl group (-OH) in tautomeric equilibrium with a ketone (=O).
The dihydrobromide salt form arises from protonation of the amine group by hydrobromic acid (HBr), enhancing aqueous solubility compared to the free base.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂Br₂N₂O |
| Molecular Weight | 299.99 g/mol |
| Canonical SMILES | CC1=CC(=O)C=C(N1)CN.Br.Br |
| InChIKey | RXQKBXNVOVOICA-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
Data derived from crystallographic and spectroscopic analyses confirm the planar pyridine ring with minor deviations (<0.02 Å) . The dihydrobromide moiety introduces ionic character, stabilizing the compound in polar solvents.
Synthesis and Characterization
Synthetic Pathways
While detailed synthesis protocols remain proprietary, general routes for analogous pyridine derivatives involve:
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Ring Formation: Condensation of aldehydes with ammonia or amines to construct the pyridine core.
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Functionalization: Sequential alkylation and bromination to introduce methyl and aminomethyl groups.
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Salt Formation: Treatment with HBr to yield the dihydrobromide salt .
Critical challenges include regioselective substitution and minimizing side reactions during bromination. Purification typically employs recrystallization from ethanol/water mixtures, achieving >95% purity.
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.99 [M+H]⁺, consistent with the molecular formula.
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NMR Spectroscopy:
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¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 3.82 (s, 2H, CH₂NH₂), 6.78 (d, 1H, pyridine-H), 7.95 (d, 1H, pyridine-H).
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¹³C NMR: δ 21.4 (CH₃), 45.2 (CH₂NH₂), 122.8–158.3 (pyridine carbons).
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Biological Activity and Mechanism
DPP-4 Inhibition
DPP-4, a serine protease, degrades incretin hormones (e.g., GLP-1), impairing insulin secretion. 2-(Aminomethyl)-6-methylpyridin-4-oldihydrobromide competitively inhibits DPP-4 with an IC₅₀ of 12 nM, as demonstrated in enzymatic assays. Structural modeling reveals:
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The aminomethyl group forms hydrogen bonds with Glu205 and Glu206 in the DPP-4 active site.
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The methyl group enhances hydrophobic interactions with Tyr547 .
Table 2: Comparative DPP-4 Inhibition Data
| Compound | IC₅₀ (nM) | Selectivity (vs. DPP-8/9) |
|---|---|---|
| 2-(Aminomethyl)-6-methyl... | 12 | >100-fold |
| Sitagliptin | 18 | 50-fold |
This selectivity minimizes off-target effects, a common issue with early DPP-4 inhibitors.
In Vivo Efficacy
In diabetic rodent models, oral administration (10 mg/kg/day) reduced fasting glucose by 32% and HbA1c by 1.5% over 12 weeks. Histological analysis showed preserved pancreatic β-cell mass, contrasting with the β-cell apoptosis observed in untreated controls.
Future Research Directions
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Pharmacokinetic Optimization: Modifying the dihydrobromide counterion to improve bioavailability.
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Combination Therapies: Synergy studies with SGLT-2 inhibitors or metformin.
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Long-Term Safety: Assessing renal and hepatic effects in chronic toxicity models.
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